

An In-depth Technical Guide to 2-Methyl-1H-indol-4-ol

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Compound of Interest

Compound Name: 2-Methyl-1H-indol-4-ol

Cat. No.: B113476

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Abstract

2-Methyl-1H-indol-4-ol, a substituted indole derivative, presents significant interest within medicinal chemistry and materials science due to the versatile reactivity of the indole scaffold. This guide provides a comprehensive technical overview of its core physicochemical properties, detailed protocols for its analytical characterization, and best practices for its handling and storage. We synthesize data from various sources to offer a centralized repository of information for researchers, chemists, and drug development professionals, ensuring a foundation of scientific integrity and practical applicability. This document aims to bridge the gap between theoretical knowledge and experimental execution, providing the causality behind methodological choices to empower researchers in their work with this compound.

Chemical Identity and Physicochemical Properties

2-Methyl-1H-indol-4-ol, also known as 4-Hydroxy-2-methylindole, is a bifunctional molecule featuring a hydroxyl group on the benzene ring of the indole scaffold. This structure imparts specific chemical characteristics that are crucial for its application and handling.

Structure:

Caption: Chemical structure of **2-Methyl-1H-indol-4-ol**.

Physical Appearance

The compound typically presents as an off-white solid under standard laboratory conditions[1]. The coloration can be influenced by purity, exposure to light, and air, a common characteristic for many indole and phenol derivatives which can undergo oxidation. The parent compound, indole, is known to yellow or redden upon exposure to light and air[2][3].

Core Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including solvent selection for reactions, purification, and analytical sample preparation.

Property	Value	Source(s)
CAS Number	35320-67-3	[1]
Molecular Formula	C ₉ H ₉ NO	[1][4]
Molecular Weight	147.17 g/mol	[1][4]
Melting Point	122-124°C	[4]
Boiling Point	339.2 ± 22.0 °C (Predicted)	[4]
Density	1.262 ± 0.06 g/cm ³ (Predicted)	[4]
Appearance	Off-white Solid	[1]

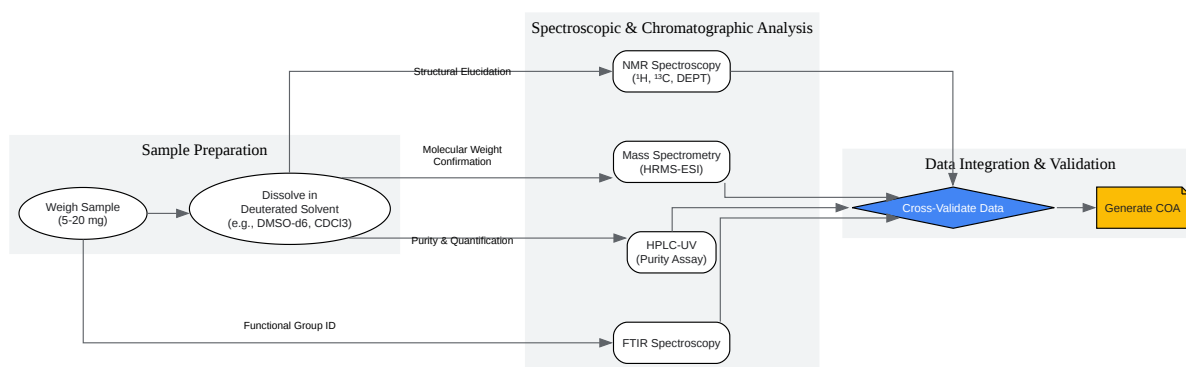
Expert Insight: The melting point of 122-124°C is a critical parameter for identity confirmation and purity assessment[4]. A broad melting range or a significant deviation from this value would suggest the presence of impurities. The predicted high boiling point is characteristic of molecules capable of intermolecular hydrogen bonding, afforded by both the N-H group of the indole ring and the C4-hydroxyl group.

Analytical Characterization Workflow

A robust analytical workflow is paramount to confirm the identity, purity, and structure of **2-Methyl-1H-indol-4-ol**. The following workflow outlines a standard, self-validating process for comprehensive characterization.

Logical Workflow for Compound Verification

The diagram below illustrates a typical pathway from receiving a sample to its full structural elucidation and purity assessment. This multi-technique approach ensures that the data is cross-validated, providing a high degree of confidence in the final assessment.



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Caption: Standard workflow for the analytical characterization of **2-Methyl-1H-indol-4-ol**.

Spectroscopic and Chromatographic Protocols

The structural features of **2-Methyl-1H-indol-4-ol**—namely the aromatic protons, the N-H proton, the hydroxyl proton, the methyl group, and the quaternary carbons—give rise to distinct signatures in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of organic molecules. For **2-Methyl-1H-indol-4-ol**, both ¹H and ¹³C NMR are essential.

Expert Insight (Causality): The choice of solvent is critical. While CDCl_3 is common, the acidic protons (N-H and O-H) may exchange or exhibit broad signals. DMSO- d_6 is often a superior choice as it forms hydrogen bonds with the analyte, resulting in sharper, more observable N-H and O-H peaks, which are crucial for confirming the presence of these functional groups.

Protocol: ^1H and ^{13}C NMR Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of the compound for ^1H NMR (20-50 mg for ^{13}C) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean NMR tube.^[5]
- Spectrometer Setup:
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity, indicated by a sharp and symmetrical lock signal.^[5]
- ^1H NMR Acquisition (400 MHz example):
 - Pulse Program: Standard single-pulse (e.g., 'zg30').
 - Spectral Width: -2 to 13 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 8-16.
- ^{13}C NMR Acquisition (100 MHz example):
 - Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.

- **Data Processing:** Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or internal standard (TMS).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z).

Expected Result: The protonated molecule $[M+H]^+$ should be observed with an m/z value corresponding to the molecular formula $C_9H_{10}NO^+$. The exact mass provides unambiguous confirmation, distinguishing it from potential isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is the standard method for determining the purity of the compound. Indole derivatives possess a strong chromophore, making them readily detectable by UV spectroscopy.

Expert Insight (Causality): A gradient elution method is often preferred for indole derivatives to ensure that any potential impurities, which may have significantly different polarities, are effectively separated and eluted from the column.^[6] The use of trifluoroacetic acid (TFA) in the mobile phase helps to sharpen peaks by protonating basic sites and minimizing tailing.

Protocol: HPLC Purity Analysis

- **Sample Preparation:** Prepare a stock solution of **2-Methyl-1H-indol-4-ol** at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL.
- **Chromatographic Conditions (Example):**
 - **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - **Mobile Phase A:** Water with 0.1% TFA.
 - **Mobile Phase B:** Acetonitrile with 0.1% TFA.

- Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV at an absorption maximum (e.g., ~275 nm).
- Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of **2-Methyl-1H-indol-4-ol**.

- Storage Conditions: The compound should be stored in a cool, dark, and dry place, ideally in a refrigerator at 2-8°C.[1] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
- Light and Air Sensitivity: Like many indole and phenol-containing compounds, **2-Methyl-1H-indol-4-ol** may be sensitive to light and air.[3] Prolonged exposure can lead to degradation and discoloration. It is advisable to handle the material quickly and protect it from direct light.
- Incompatibilities: Avoid contact with strong oxidizing agents, as these can react with the electron-rich indole ring and the hydroxyl group.[3]

By adhering to these guidelines and employing the robust analytical methods described, researchers can ensure the quality and reliability of their work with **2-Methyl-1H-indol-4-ol**, paving the way for successful outcomes in drug discovery and materials science.

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